molecular formula C18H22FN5O3S B5341033 4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

Cat. No. B5341033
M. Wt: 407.5 g/mol
InChI Key: PLRRYPMNMIGELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine A involves the inhibition of specific enzymes and signaling pathways that are crucial for the survival and growth of cancer cells and inflammatory cells. This compound A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound A has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses.
Biochemical and physiological effects:
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and suppression of inflammatory responses. Studies have also shown that this compound A can inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine A in lab experiments is its specificity for certain molecular targets, which allows for a more targeted approach to studying the effects of specific pathways in disease development. However, one limitation of using this compound A is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine A, including the identification of new molecular targets and the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential use of this compound A in combination with other therapies for the treatment of cancer and inflammatory diseases. Finally, studies are needed to investigate the potential use of this compound A in other disease areas, such as neurological disorders.

Synthesis Methods

The synthesis of 4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine A involves a multi-step process that includes the reaction of 2-fluorobenzenesulfonyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting intermediate with 2-amino-4,6-dimethylpyrimidine and morpholine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-(4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound A exhibits potent anti-inflammatory and anti-cancer activities by targeting specific molecular pathways involved in these diseases.

properties

IUPAC Name

4-[4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3S/c19-15-3-1-2-4-16(15)28(25,26)24-9-7-22(8-10-24)17-5-6-20-18(21-17)23-11-13-27-14-12-23/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRRYPMNMIGELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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